molecular formula C7H14O3 B13981850 2-Hydroxyethyl-2',2'-dimethylpropionate CAS No. 20267-19-0

2-Hydroxyethyl-2',2'-dimethylpropionate

Cat. No.: B13981850
CAS No.: 20267-19-0
M. Wt: 146.18 g/mol
InChI Key: YMLMPWTWWZJGAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl-2’,2’-dimethylpropionate can be synthesized through the esterification of pivalic acid with 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of 2-hydroxyethyl-2’,2’-dimethylpropionate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity 2-hydroxyethyl-2’,2’-dimethylpropionate .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl-2’,2’-dimethylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl-2’,2’-dimethylpropionate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl-2’,2’-dimethylpropionate involves its interaction with specific molecular targets and pathways. In biological systems, the ester functional group can be hydrolyzed by esterases, leading to the release of pivalic acid and 2-hydroxyethanol. These metabolites can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl-2’,2’-dimethylpropionate is unique due to its pivalate ester group, which imparts distinct chemical and physical properties. The presence of the bulky tert-butyl group in the pivalate moiety provides steric hindrance, influencing the reactivity and stability of the compound .

Properties

CAS No.

20267-19-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-hydroxyethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C7H14O3/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3

InChI Key

YMLMPWTWWZJGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCO

Origin of Product

United States

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